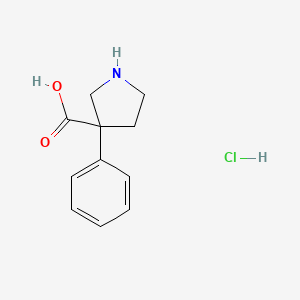

3-Phenylpyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the third carbon of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of phenylpyrrolidine ketones or carboxylic acids.

Reduction: Formation of phenylpyrrolidine alcohols.

Substitution: Formation of alkylated or acylated derivatives of phenylpyrrolidine.

Scientific Research Applications

3-Phenylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and biological activities.

Phenylpyrrolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Pyrrolidine-3-carboxylic acid methyl ester:

Uniqueness: 3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications.

Biological Activity

3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring with a phenyl group and a carboxylic acid functionality. Its molecular formula is C11H14ClNO2, and it exists in various stereoisomeric forms. The synthesis typically involves multi-step organic reactions, including the use of methylating agents and controlled conditions to introduce the necessary functional groups.

The compound interacts with various molecular targets, including enzymes and receptors. Its structural properties allow it to modulate biological pathways, influencing physiological processes such as neurotransmission and metabolic regulation.

Pharmacological Studies

- Anticancer Activity : Recent studies have demonstrated promising anticancer effects against various cancer cell lines. For instance, compounds derived from 3-phenylpyrrolidine-3-carboxylic acid showed significant cytotoxicity against A549 lung adenocarcinoma cells, with IC50 values indicating effective inhibition of cell viability .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Certain derivatives exhibited selective inhibition against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Neuropharmacological Effects : The compound has been implicated in modulating neuropeptide systems, particularly in the context of stress responses and appetite control. Its antagonistic effects on specific receptors suggest a role in regulating feeding behavior and metabolic processes .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various pyrrolidine derivatives, this compound was tested alongside several analogs. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against A549 cells compared to controls .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Phenylpyrrolidine-3-carboxylic acid | 45 | A549 |

| Control (Cisplatin) | 25 | A549 |

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of derivatives derived from 3-phenylpyrrolidine-3-carboxylic acid. The study found that certain modifications led to significant activity against resistant bacterial strains, demonstrating the compound's potential utility in treating infections caused by multidrug-resistant pathogens .

| Derivative | Minimum Inhibitory Concentration (MIC) | Target |

|---|---|---|

| Derivative A | 8 µg/mL | S. aureus |

| Derivative B | 16 µg/mL | S. aureus |

Properties

IUPAC Name |

3-phenylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-10(14)11(6-7-12-8-11)9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLITWVNGYXFDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.